N-ethyl-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-ethyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science . The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms, one ethyl group, and one methyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclocondensation reaction of hydrazines with 1,3-dielectrophilic agents . For instance, the reaction of ethyl hydrazine with 1-methyl-3-oxobutan-1-amine under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
N-ethyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-ethyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the ethyl group.
1-Ethyl-3-methyl-1H-pyrazol-4-amine: Similar but with different substitution patterns on the pyrazole ring
Uniqueness
N-ethyl-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N-ethyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H11N3/c1-3-7-6-4-5-9(2)8-6/h4-5H,3H2,1-2H3,(H,7,8) |
InChI Key |
LHQUBLDNLWZSHV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN(C=C1)C |
Origin of Product |
United States |
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